REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH3:13][NH:14][CH3:15].C(=O)(O)[O-].[Na+].CO>C(O)(=O)C>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][N:14]([CH3:15])[CH3:13])=[CH:5]1 |f:2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with chloroform (3×5 ml)
|
Type
|
EXTRACTION
|
Details
|
back extracted with H2O (1×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4 and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave the product in crystalline form
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |